molecular formula C13H13ClN2O B060482 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 176387-54-5

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B060482
CAS No.: 176387-54-5
M. Wt: 248.71 g/mol
InChI Key: RZHVPNKNEWYHMQ-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where the starting material, 3-propyl-1-phenyl-1H-pyrazole, is treated with phosphorus oxychloride and dimethylformamide. This reaction introduces the formyl group at the 4-position and the chloro group at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-methanol.

    Substitution: 5-Amino-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group.

    5-Chloro-1-phenyl-3-vinyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a vinyl group instead of a propyl group.

Uniqueness

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the 3-position provides a different steric and electronic environment compared to other similar compounds, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

5-chloro-1-phenyl-3-propylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-2-6-12-11(9-17)13(14)16(15-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVPNKNEWYHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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